2-((benzyloxy)methyl)-5-isopropyl-3-methyl-1H-pyrrole
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Overview
Description
2-((benzyloxy)methyl)-5-isopropyl-3-methyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyloxy group attached to the methyl group at the second position, an isopropyl group at the fifth position, and a methyl group at the third position of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((benzyloxy)methyl)-5-isopropyl-3-methyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-isopropylpyrrole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-((benzyloxy)methyl)-5-isopropyl-3-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding the corresponding pyrrole derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Pyrrole derivatives without the benzyloxy group.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((benzyloxy)methyl)-5-isopropyl-3-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((benzyloxy)methyl)-5-isopropyl-3-methyl-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((benzyloxy)methyl)-3-methyl-1H-pyrrole: Lacks the isopropyl group at the fifth position.
2-((benzyloxy)methyl)-5-isopropyl-1H-pyrrole: Lacks the methyl group at the third position.
2-((benzyloxy)methyl)-5-isopropyl-3-ethyl-1H-pyrrole: Contains an ethyl group instead of a methyl group at the third position.
Uniqueness
2-((benzyloxy)methyl)-5-isopropyl-3-methyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
917618-20-3 |
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Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
3-methyl-2-(phenylmethoxymethyl)-5-propan-2-yl-1H-pyrrole |
InChI |
InChI=1S/C16H21NO/c1-12(2)15-9-13(3)16(17-15)11-18-10-14-7-5-4-6-8-14/h4-9,12,17H,10-11H2,1-3H3 |
InChI Key |
ZNGDUMFCEIQFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C(C)C)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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